molecular formula C16H23FN2O2 B14783544 (R)-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14783544
M. Wt: 294.36 g/mol
InChI Key: QIVAXTCJLWVJKN-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring substituted with a 2-fluorobenzyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks a 2-fluorobenzyl halide.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides, acyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

®-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: Lacks the fluorine atom on the benzyl group.

    tert-Butyl (1-(2-chlorobenzyl)pyrrolidin-3-yl)carbamate: Contains a chlorine atom instead of fluorine.

Uniqueness

®-tert-Butyl (1-(2-fluorobenzyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the 2-fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance binding affinity to certain targets and improve metabolic stability.

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl N-[1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)

InChI Key

QIVAXTCJLWVJKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2F

Origin of Product

United States

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